Lotamilast
Vue d'ensemble
Description
- E-6005, connu chimiquement sous le nom de Lotamilast (RVT-501), est un inhibiteur sélectif de la phosphodiestérase 4 (PDE4).
- Sa structure chimique est représentée comme suit: .
- Les inhibiteurs de la PDE4 jouent un rôle crucial dans la modulation des niveaux intracellulaires d'AMP cyclique (AMPc), qui affectent divers processus cellulaires.
Applications De Recherche Scientifique
- E-6005 has gained attention in research and clinical trials:
- It is currently in phase 2 development for patients with mild-to-moderate atopic dermatitis .
- In mice models, topical application of E-6005 produces an immediate antipruritic (anti-itch) effect and reduces expression of cytokines/adhesion molecules, indicating anti-inflammatory properties.
- Further research explores its potential in other areas of medicine, biology, and industry.
Mécanisme D'action
Target of Action
Lotamilast is a phosphodiesterase 4 (PDE-4) inhibitor . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that suppresses the activity of immune cells .
Mode of Action
As a PDE-4 inhibitor, this compound works by blocking the activity of PDE-4 . This action prevents the breakdown of cAMP, leading to increased levels of cAMP within the cells . The elevated cAMP levels then suppress the activity of immune cells, reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . By inhibiting PDE-4 and thereby increasing cAMP levels, this compound activates protein kinase A (PKA), which then inhibits the pro-inflammatory transcription factor NF-kB . This action leads to a reduction in the production of inflammatory cytokines .
Pharmacokinetics
In early phase 1 trials in healthy adults and patients with atopic dermatitis, this compound was well tolerated with minimal systemic exposure . .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By increasing cAMP levels and suppressing the activity of immune cells, this compound can effectively reduce inflammation and associated symptoms . In clinical trials, patients using this compound showed improvement trends compared with patients using a placebo .
Analyse Biochimique
Biochemical Properties
Lotamilast interacts with the enzyme PDE4, inhibiting its activity . The inhibition of PDE4 leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various biochemical reactions within cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it suppresses the production of various cytokines from human lymphocytes and monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PDE4 enzyme, leading to the inhibition of this enzyme . This results in an increase in cAMP levels, which can lead to changes in gene expression and other cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. It has been observed to have immediate anti-inflammatory and anti-pruritic effects
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway . By inhibiting the PDE4 enzyme, it prevents the breakdown of cAMP, thereby increasing the levels of this important second messenger within cells .
Méthodes De Préparation
- Les voies de synthèse de l'E-6005 ne sont pas largement documentées, mais il est généralement synthétisé par des méthodes de chimie organique.
- Les méthodes de production industrielle peuvent impliquer une synthèse chimique à grande échelle, une purification et une formulation.
Analyse Des Réactions Chimiques
- L'E-6005 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et conditions courants utilisés dans ces réactions sont spécifiques à la voie de synthèse employée.
- Les principaux produits formés à partir de ces réactions dépendraient du type de réaction spécifique.
Applications de la recherche scientifique
- L'E-6005 a suscité l'attention dans la recherche et les essais cliniques:
- Il est actuellement en phase 2 de développement pour les patients atteints de dermatite atopique légère à modérée .
- Chez les modèles murins, l'application topique de l'E-6005 produit un effet antiprurigineux (anti-démangeaisons) immédiat et réduit l'expression des cytokines/molécules d'adhésion, indiquant des propriétés anti-inflammatoires.
- Des recherches supplémentaires explorent son potentiel dans d'autres domaines de la médecine, de la biologie et de l'industrie.
Mécanisme d'action
- L'E-6005 inhibe la PDE4, ce qui conduit à une augmentation des niveaux intracellulaires d'AMPc.
- L'AMPc élevé affecte les voies de signalisation, les réponses immunitaires et la régulation de l'inflammation.
- Les cibles moléculaires et les voies impliquées sont complexes et dépendent du contexte.
Comparaison Avec Des Composés Similaires
- L'unicité de l'E-6005 réside dans sa sélectivité pour la PDE4.
- Les composés similaires comprennent d'autres inhibiteurs de la PDE (par exemple, le roflumilast) et des agents immunomodulateurs (par exemple, les corticostéroïdes).
Activité Biologique
Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate, also known as E6005 or RVT-501, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, particularly its anticancer properties and other pharmacological effects.
- Chemical Formula : C26H24N4O5
- Molecular Weight : 472.49 g/mol
- IUPAC Name : methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate
- CAS Number : 947620-48-6
Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression. Notably, it stabilizes several kinases with comparable potency to established inhibitors like Staurosporine .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against multiple cancer cell lines. For instance, it has shown effectiveness against the HT-29 human colon adenocarcinoma xenograft model, with dose-response studies indicating promising results at various concentrations .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate:
Case Studies
-
Study on Anticancer Activity :
In a study published in Molecules, a series of quinazoline derivatives were evaluated for their cytotoxic effects. Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate demonstrated significant antiproliferative activity against chronic myeloid leukemia cells and other tested lines . -
Kinase Inhibition Profile :
Another study highlighted the compound's ability to stabilize and inhibit several kinases involved in tumorigenesis. This suggests its potential role as a dual inhibitor in targeted cancer therapies .
Safety and Toxicology
Safety assessments indicate that Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate carries certain hazard warnings (H302-H335), indicating potential risks upon exposure. Precautionary measures are advised during handling and application in research settings .
Propriétés
IUPAC Name |
methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTFKAOFCSOZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947620-48-6 | |
Record name | Lotamilast [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-6005 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12776 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOTAMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: E6005 (Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) []. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular messenger involved in regulating inflammatory responses [, ]. By inhibiting PDE4, E6005 increases intracellular cAMP levels, leading to the suppression of inflammatory mediators like cytokines and adhesion molecules [, ].
A: E6005's PDE4 inhibition exerts both anti-inflammatory and antipruritic effects, crucial for managing atopic dermatitis (AD). This is achieved by suppressing the production of pro-inflammatory cytokines and adhesion molecules []. Additionally, E6005 has been shown to attenuate the depolarization of C-fibers, sensory nerves associated with the itch sensation, contributing to its antipruritic effects [].
A: While its anti-inflammatory action plays a role, research suggests E6005 also directly impacts itch pathways. In a mouse model of chronic atopy-like dermatitis, topical E6005 reduced spontaneous hind-paw scratching (an itch response) and cutaneous nerve activity independent of a change in inflammation levels []. This indicates a direct effect on sensory nerves involved in itch signaling.
A: Yes, E6005 exhibits potent and selective inhibition of human PDE4 activity with an IC50 value of 2.8 nM []. This selectivity is crucial for minimizing off-target effects and potentially reducing side effects associated with broader PDE inhibition.
ANone: While the provided research excerpts don't explicitly state the molecular formula and weight of E6005, they can be readily determined from its chemical name (Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate). The molecular formula is C26H26N4O5, and the molecular weight is 474.52 g/mol.
A: Yes, E6005 has been studied in both adult and pediatric populations with atopic dermatitis. These were randomized, vehicle-controlled trials that assessed its safety and efficacy. [, ]. The results suggest that topical E6005 is safe and well-tolerated in both adults and children [, ].
A: In adult trials, a 4-week application of topical E6005 twice daily showed trends toward improvement in various clinical scores, including the Eczema Area and Severity Index (EASI) and the Severity Scoring Atopic Dermatitis (SCORAD) []. In a 12-week trial, statistically significant reductions from baseline were observed in EASI, SCORAD-objective, and SCORAD-C scores [].
A: Topical application targets E6005 directly to the site of inflammation in the skin, potentially maximizing its therapeutic benefit while minimizing systemic exposure and associated side effects [, ]. This is particularly relevant for PDE4 inhibitors, as systemic administration can lead to undesirable effects like nausea and emesis [].
A: While the M11 metabolite was detected in some patients, its presence was not clearly associated with the incidence of adverse events []. This suggests that even with some systemic exposure, E6005 may maintain a favorable safety profile.
A: Research indicates that the eczema-affected body surface area is associated with the detection of the E6005 metabolite, M11, in plasma []. This highlights the importance of considering disease severity and extent of skin involvement when evaluating potential systemic exposure.
A: E6005's limited penetration into the central nervous system, as evidenced by its low distribution to the brain, is particularly beneficial []. This characteristic likely contributes to its reduced emetic potential compared to first-generation PDE4 inhibitors, which are known to cause nausea and vomiting [].
ANone: Researchers have employed various analytical methods to characterize and quantify E6005 and its metabolites. These include:
- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): This technique has been used to measure E6005 and its O-desmethylated metabolite in human whole blood samples collected using the Mitra™ microsampling device [].
- UPLC–MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry): This method has been used to simultaneously determine E6005 and its metabolite in human plasma [] and dried blood spots [].
A: Research highlights the importance of optimizing the extraction process when using the Mitra™ device for E6005 analysis []. Ensuring high and consistent analyte recovery across various hematocrit levels is crucial for accurate bioanalysis [].
ANone: While the research provides valuable insights into the safety and efficacy of E6005 over the studied durations, more extensive, long-term studies are needed to comprehensively assess its safety profile and potential long-term effects.
ANone: The provided research excerpts do not delve into specific drug interactions with E6005. As this compound is further investigated, understanding its potential interactions with other medications will be crucial for safe and effective clinical use.
ANone: Future research directions for E6005 include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.